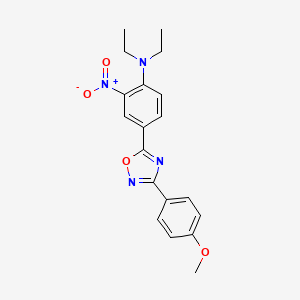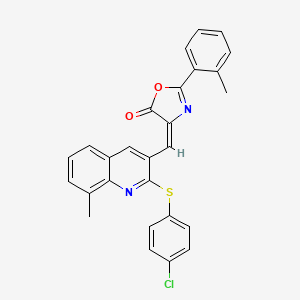![molecular formula C20H22N2O2 B7699084 1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)
1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. This compound has been shown to have potent anti-inflammatory effects, with a mechanism of action that involves inhibition of the Janus kinase (JAK) family of enzymes.
Mecanismo De Acción
1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide is a selective inhibitor of JAK1, which is a member of the JAK family of enzymes that play a key role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1, this compound blocks the downstream signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and interleukin-23 (IL-23). This results in a reduction in inflammation and immune cell activation, which is beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models of inflammatory diseases. In these studies, this compound reduced the levels of various pro-inflammatory cytokines, including IL-6, IFN-γ, and IL-23. Additionally, this compound reduced the infiltration of immune cells into inflamed tissues, which is a hallmark of inflammatory diseases. These effects were observed at doses that were well-tolerated, with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK1, which makes it a useful tool for studying the role of JAK1 in various biological processes. Additionally, this compound has been shown to have a favorable safety profile, which is important for studies involving animal models. However, one limitation of using this compound in lab experiments is its cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the development of 1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound may have potential in the treatment of certain types of cancer, where inhibition of JAK1 signaling may be beneficial. Further research is needed to fully understand the potential applications of this compound and to optimize its use in various disease settings.
Métodos De Síntesis
The synthesis of 1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide involves several steps, including the preparation of the key intermediate 1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxylic acid, which is then converted to the final product using standard chemical reactions. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to have potent anti-inflammatory effects, with a favorable safety profile. These results have led to the initiation of clinical trials to evaluate the efficacy and safety of this compound in humans.
Propiedades
IUPAC Name |
N-methyl-1-(4-phenylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-21-19(23)17-11-13-22(14-12-17)20(24)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYLBKLXLQIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
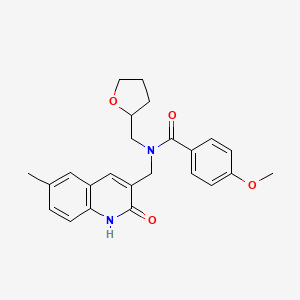
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)
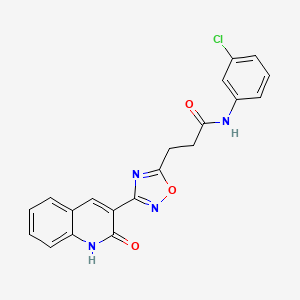
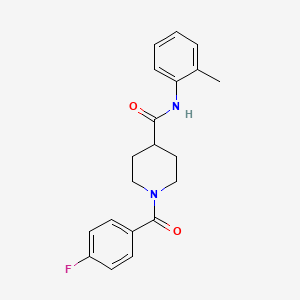
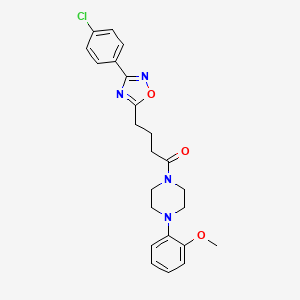
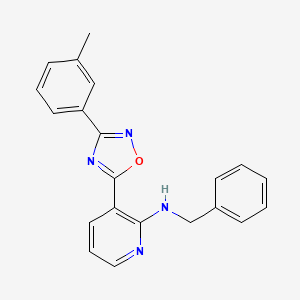
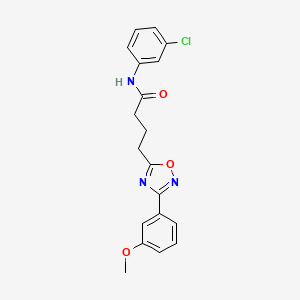
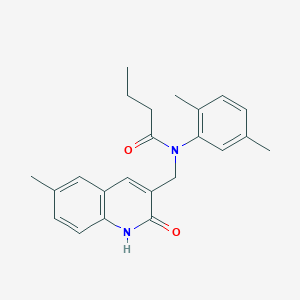
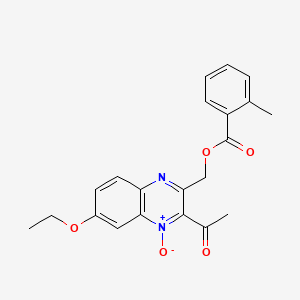
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
